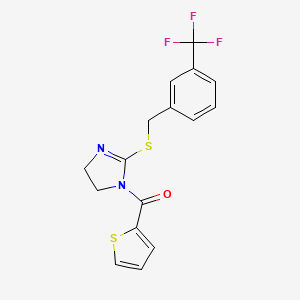

thiophen-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Thiophen-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a structurally complex small molecule featuring a 4,5-dihydroimidazole core substituted with a thiophen-2-yl group, a (3-(trifluoromethyl)benzyl)thio side chain, and a methanone moiety. The trifluoromethyl (CF₃) group contributes to electron-withdrawing effects and lipophilicity, while the thioether linkage (S-bridge) may influence metabolic stability and intermolecular interactions.

Properties

IUPAC Name |

thiophen-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2OS2/c17-16(18,19)12-4-1-3-11(9-12)10-24-15-20-6-7-21(15)14(22)13-5-2-8-23-13/h1-5,8-9H,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWAKCMYBRHEEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with thiophene, 3-(trifluoromethyl)benzyl chloride, and 4,5-dihydro-1H-imidazole.

Step 1 Formation of the Benzylthiol Intermediate: The 3-(trifluoromethyl)benzyl chloride is reacted with thiourea to form the corresponding benzylthiol.

Step 2 Nucleophilic Substitution: The benzylthiol is then reacted with 4,5-dihydro-1H-imidazole under basic conditions to form the intermediate thiophen-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole).

Step 3 Acylation: Finally, the intermediate is acylated using an appropriate acyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under hydrogenation conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Thiophen-2-yl(2-((3-(trifluoromethyl)benzyl)sulfinyl)-4,5-dihydro-1H-imidazol-1-yl)methanone.

Reduction: Thiophen-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazoline-1-yl)methanone.

Substitution: Thiophen-2-yl(2-((3-(substituted)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of imidazole derivatives, including thiophen-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, as promising antiviral agents. Research indicates that certain imidazole derivatives exhibit superior antiviral properties compared to standard medications like ribavirin . Specifically, compounds similar to thiophen-2-yl derivatives have shown effective inhibition against viral strains such as HIV and dengue virus, demonstrating micromolar action and significant potency in vitro.

Antibacterial Activity

The compound also exhibits antibacterial properties. Studies have demonstrated that related thiourea derivatives possess substantial antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were reported to be comparable to conventional antibiotics . This suggests that the thiophen-2-yl compound could be a candidate for further development as an antibacterial agent.

Case Studies and Research Findings

Several studies have investigated the efficacy of imidazole and thiophene derivatives in various biological assays:

These findings underscore the potential therapeutic applications of thiophen-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone in treating viral infections and bacterial diseases.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues from the literature include:

- 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole [39]: This compound replaces the CF₃-benzylthio group with a simpler thiophen-2-yl substituent.

- 2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole [31] : Substituting thiophene with furan alters electronic properties (oxygen vs. sulfur heteroatom), reducing sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .

- 2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole [31] : Chlorine introduces a moderate electron-withdrawing effect, but lacks the steric bulk and hydrophobicity of the CF₃ group .

The target compound’s CF₃ group enhances metabolic resistance and membrane permeability compared to non-fluorinated analogues. The thioether linkage may confer greater oxidative stability than ether or amine linkages in similar derivatives .

Physicochemical Properties

The table below compares the target compound’s inferred properties with similar imidazole derivatives (data extrapolated from ):

*Estimated based on structural formula. †Predicted based on trends: CF₃ groups often elevate melting points due to polarity, while steric bulk may reduce yields .

Biological Activity

The compound thiophen-2-yl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its therapeutic applications.

Synthesis

The synthesis of thiophen derivatives often involves multi-step organic reactions. The specific compound can be synthesized through a combination of thiophene chemistry and imidazole derivatives, typically involving the reaction of thiophenes with various electrophiles and nucleophiles under controlled conditions.

General Synthetic Pathway:

- Formation of Thiophenes : Starting from 2-mercaptobenzoic acid.

- Substitution Reactions : Introducing the trifluoromethylbenzyl group via nucleophilic substitution.

- Cyclization : Formation of the imidazole ring through condensation reactions.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of thiourea have shown activity against various bacterial strains, including E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL . The structural similarity suggests that thiophen-2-yl derivatives may possess comparable antibacterial efficacy.

Anticancer Properties

In vitro studies have demonstrated that certain thiophen derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds derived from thioureas have shown IC50 values in the low micromolar range against breast cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in the S phase.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 32S | MCF-7 | 1.29 | Apoptosis |

| 33S | MDA-MB-231 | 1.26 | Cell Cycle Arrest |

| 35S | NUGC-3 | 2.96 | Apoptosis |

Anti-inflammatory Activity

Thiophen derivatives have also been studied for their anti-inflammatory effects. Compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential therapeutic applications in inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of a series of thiophen-based compounds against Mycobacterium tuberculosis. The results indicated that specific derivatives had potent activity comparable to standard treatments, suggesting their potential as new antituberculosis agents .

Evaluation of Anticancer Properties

In another study focusing on breast cancer cell lines, compounds resembling thiophen derivatives were tested for their antiproliferative effects. The findings revealed significant growth inhibition in treated cells, with detailed assessments showing alterations in cell morphology consistent with apoptosis .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step pathways, typically starting with the condensation of a thiophene derivative with a dihydroimidazole precursor. Key steps include:

- Thiolation : Introducing the (3-trifluoromethylbenzyl)thio group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .

- Cyclization : Formation of the dihydroimidazole ring under reflux with solvents such as ethanol or acetonitrile .

- Methanone linkage : Coupling the thiophen-2-yl group using Friedel-Crafts acylation or palladium-catalyzed cross-coupling .

Optimization : Adjust reaction time, temperature (e.g., 60–80°C), and solvent polarity to improve yields (typically 50–70%). Monitor progress via TLC or HPLC .

Q. Which characterization techniques are essential to confirm structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions, coupling constants, and stereochemistry (e.g., dihydroimidazole ring protons at δ 3.5–4.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₆F₃N₂OS₂) .

- X-ray crystallography : Resolve bond lengths/angles (e.g., using SHELX software for small-molecule refinement ).

Q. What safety protocols are critical during handling?

- Hazard classification : Acute toxicity (Category 4 for oral/dermal/inhalation) mandates PPE (gloves, goggles) and fume hood use .

- First aid : Immediate rinsing for skin/eye contact (15+ minutes with water) and medical consultation if ingested .

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization?

- Core modifications : Replace the trifluoromethyl group with halogens (Cl/F) to assess electronic effects on target binding .

- Scaffold variation : Substitute the thiophene ring with furan or pyridine to alter π-π stacking interactions (e.g., improved tubulin inhibition in analogs ).

- Bioisosteres : Use sulfonyl or carbonyl groups instead of thioether to enhance metabolic stability .

Method : Combine crystallographic data (e.g., tubulin binding pocket interactions ) with in vitro cytotoxicity assays (IC₅₀ values against cancer cell lines).

Q. How can crystallographic data resolve contradictions in spectroscopic results?

- Discrepancies : Overlapping NMR signals (e.g., dihydroimidazole protons vs. benzyl protons) or ambiguous mass fragments.

- Solution : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane) and refine using SHELXL . Compare experimental bond angles with DFT-calculated geometries .

- Case study : A related imidazole derivative showed conflicting NOESY data; X-ray confirmed axial vs. equatorial substituent orientation .

Q. What computational methods predict pharmacokinetic properties?

- ADME modeling : Use Schrödinger’s QikProp or SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Docking studies : AutoDock Vina or MOE to simulate binding to targets (e.g., tubulin colchicine site ). Validate with MD simulations for stability .

- Limitations : Adjust force fields for fluorine atoms (polarizable vs. fixed charges) to improve accuracy .

Q. How to address low solubility in biological assays?

Q. What strategies validate target engagement in cellular models?

- Fluorescent tagging : Conjugate with BODIPY or Cy5 for confocal microscopy tracking .

- Pull-down assays : Immobilize the compound on sepharose beads to isolate binding proteins .

- Thermal shift assays : Monitor protein melting temperature (ΔTm) upon ligand binding via differential scanning fluorimetry .

Data Analysis & Contradictions

Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.